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molecular formula C6H12Cl3NO B8410773 3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride

3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride

Cat. No. B8410773
M. Wt: 220.5 g/mol
InChI Key: ZCGFXLMKYVKFRU-UHFFFAOYSA-N
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Patent
US05874466

Procedure details

In a 2 L Parr™ bottle was placed 41 g of 3-amino-1,1-dichloro-3-methyl-2-pentanone hydrochloride, 0.8 g of 10% palladium over charcoal, and 400 mL of ethanol. The resulting mixture was shaken in a Parr™ apparatus at 50 psi for 3 hours. The crude reaction mixture was filtered through Celite™ and evaporated in vacuo yielding a viscous oil, which was taken in 300 to 400 mL of ethyl acetate and stirred at room temperature for several hours. The expected 3-amino-1-chloro-3-methyl-2-pentanone hydrochloride crystallized as a white solid; 300 mL of hexane was added to the resulting suspension and filtered yielding 34 g (98%) of the expected 3-amino-1-chloro-3-methyl-2-pentanone hydrochloride.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
350 (± 50) mL
Type
solvent
Reaction Step Four
Quantity
0.8 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]([CH3:11])([CH2:9][CH3:10])[C:4](=[O:8])[CH:5](Cl)[Cl:6].C.C(O)C>C(OCC)(=O)C.[Pd]>[ClH:6].[NH2:2][C:3]([CH3:11])([CH2:9][CH3:10])[C:4](=[O:8])[CH2:5][Cl:6] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
Cl.NC(C(C(Cl)Cl)=O)(CC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
350 (± 50) mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was shaken in a Parr™ apparatus at 50 psi for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through Celite™
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding a viscous oil, which
STIRRING
Type
STIRRING
Details
stirred at room temperature for several hours
CUSTOM
Type
CUSTOM
Details
The expected 3-amino-1-chloro-3-methyl-2-pentanone hydrochloride crystallized as a white solid
ADDITION
Type
ADDITION
Details
300 mL of hexane was added to the resulting suspension
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.NC(C(CCl)=O)(CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 196.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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